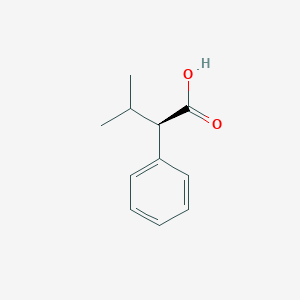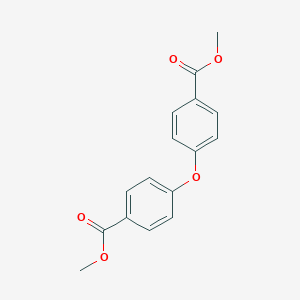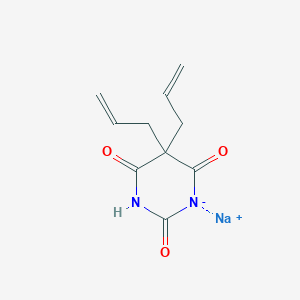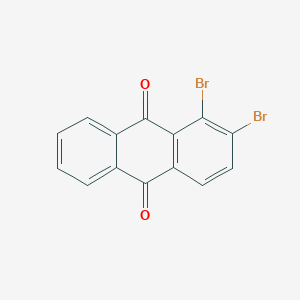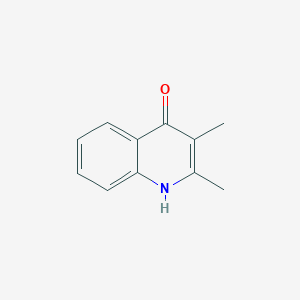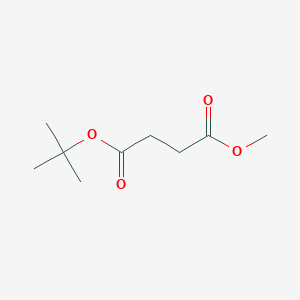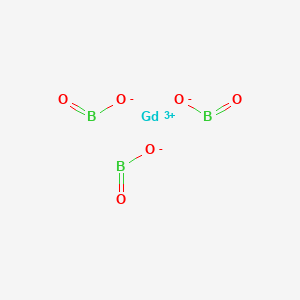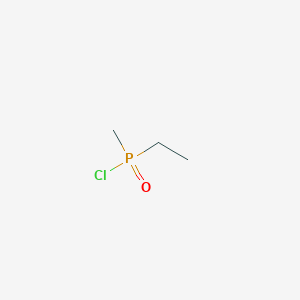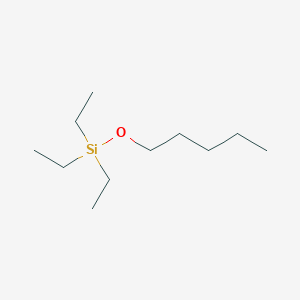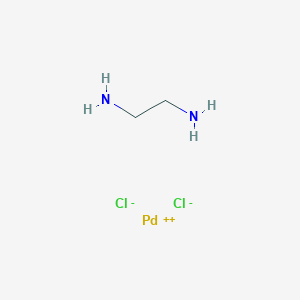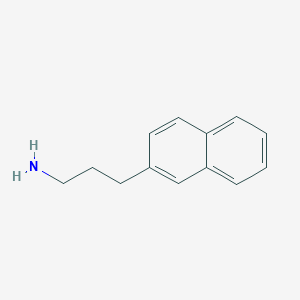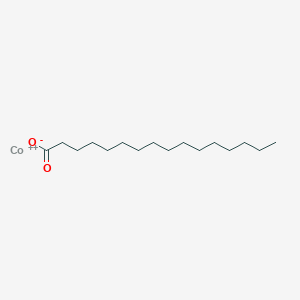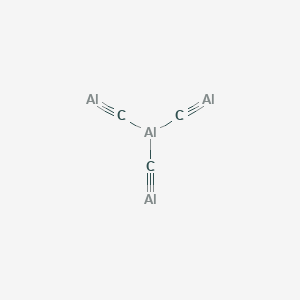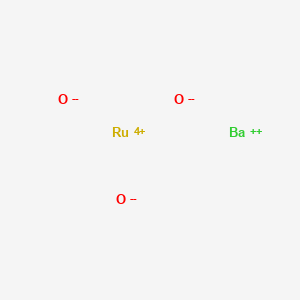
Barium ruthenium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium ruthenium trioxide (BaRuO3) is a complex oxide that has gained attention in recent years due to its unique properties and potential applications in various fields. It is a perovskite-type oxide that has a cubic crystal structure and exhibits metallic conductivity. BaRuO3 has been studied extensively for its potential use in catalysis, energy storage, and as a sensor material.
Mecanismo De Acción
The mechanism of action of Barium ruthenium trioxide is not fully understood, but it is believed to be related to its unique crystal structure and electronic properties. Barium ruthenium trioxide has a perovskite-type structure, which consists of corner-sharing octahedra of metal ions. The electronic properties of Barium ruthenium trioxide are also unique, with the ruthenium ions exhibiting a mixed-valence state. It is believed that these unique properties contribute to the excellent catalytic activity and energy storage properties of Barium ruthenium trioxide.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Barium ruthenium trioxide. However, some studies have suggested that Barium ruthenium trioxide may exhibit cytotoxic effects on certain cancer cell lines. More research is needed to fully understand the potential health effects of Barium ruthenium trioxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Barium ruthenium trioxide has several advantages for use in lab experiments, including its unique properties and potential applications in catalysis and energy storage. However, there are also some limitations to its use, including the difficulty in synthesizing high-quality Barium ruthenium trioxide samples and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on Barium ruthenium trioxide. One area of focus is on improving the synthesis methods to produce high-quality samples with controlled properties. Another area of focus is on understanding the mechanism of action of Barium ruthenium trioxide, which could lead to the development of new applications in catalysis and energy storage. Additionally, more research is needed to fully understand the potential health effects of Barium ruthenium trioxide and to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis of Barium ruthenium trioxide can be achieved through various methods, including solid-state reactions, sol-gel, hydrothermal, and microwave-assisted methods. Solid-state reactions involve the mixing of stoichiometric amounts of barium, ruthenium, and oxygen precursors, followed by heating at high temperatures. Sol-gel synthesis involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. Hydrothermal synthesis involves the reaction of metal precursors in an aqueous solution at high temperatures and pressures. Microwave-assisted synthesis involves the use of microwaves to heat the reaction mixture, which can result in faster and more efficient synthesis.
Aplicaciones Científicas De Investigación
Barium ruthenium trioxide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of catalysis. Barium ruthenium trioxide has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of alcohols, reduction of nitroaromatics, and the hydrogenation of olefins. It has also been studied as a potential electrode material for energy storage devices, such as supercapacitors and batteries. Barium ruthenium trioxide has been shown to exhibit high capacitance and excellent cycling stability, making it a promising candidate for use in these devices.
Propiedades
Número CAS |
12009-17-5 |
|---|---|
Nombre del producto |
Barium ruthenium trioxide |
Fórmula molecular |
BaO3Ru |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
barium(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/Ba.3O.Ru/q+2;3*-2;+4 |
Clave InChI |
LHLZHLRVCCLSMQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
SMILES canónico |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
Otros números CAS |
12009-17-5 |
Sinónimos |
barium ruthenium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



